molecular formula C9H11NO2 B570467 Methyl 5,6-dimethylnicotinate CAS No. 1174028-18-2

Methyl 5,6-dimethylnicotinate

Cat. No. B570467
Key on ui cas rn: 1174028-18-2
M. Wt: 165.192
InChI Key: FQYVDJYSYAEPIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08097628B2

Procedure details

To a mixture of methyl 5-bromo-6-chloro-3-pyridinecarboxylate (595 mg, 2.375 mmol), tetrakis(triphenylphosphine)palladium (0) (275 mg, 0.238 mmol) and K2CO3 (492 mg, 3.56 mmol) in dioxane (6.5 ml), trimethylboroxin (1.328 ml, 9.50 mmol) was added under argon. The reaction mixture was heated at 110° C. for 16 h. The reaction mixture was allowed to cool down, filtered through a pad of silica, and concentrated to give 857 mg of the crude material. Purification by flash chromatography using Flashmaster II, a 20 g silica gel cartridge, and mixtures of hexane and EtOAc as eluent afforded 276 mg of desired compound.
Quantity
595 mg
Type
reactant
Reaction Step One
Name
Quantity
492 mg
Type
reactant
Reaction Step One
Quantity
1.328 mL
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
275 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4](C(OC)=O)[CH:5]=[N:6][C:7]=1Cl.[C:13]([O-:16])([O-])=[O:14].[K+].[K+].[CH3:19]B1OB(C)OB(C)O1.O1[CH2:33][CH2:32]OCC1>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:7][C:2]1[CH:3]=[C:4]([C:13]([O:16][CH3:19])=[O:14])[CH:5]=[N:6][C:32]=1[CH3:33] |f:1.2.3,^1:37,39,58,77|

Inputs

Step One
Name
Quantity
595 mg
Type
reactant
Smiles
BrC=1C=C(C=NC1Cl)C(=O)OC
Name
Quantity
492 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1.328 mL
Type
reactant
Smiles
CB1OB(OB(O1)C)C
Name
Quantity
6.5 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
275 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added under argon
TEMPERATURE
Type
TEMPERATURE
Details
to cool down
FILTRATION
Type
FILTRATION
Details
filtered through a pad of silica
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give 857 mg of the crude material
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=NC1C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 276 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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